8-Hydroxy-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one
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Overview
Description
8-Hydroxy-1,2,3,4-tetrahydro-5H-1benzopyrano[3,4-c]pyridin-5-one is a heterocyclic compound that features a fused benzopyrano and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-1,2,3,4-tetrahydro-5H-1benzopyrano[3,4-c]pyridin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted benzopyran with a pyridine derivative in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are often employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-1,2,3,4-tetrahydro-5H-1benzopyrano[3,4-c]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the ring system .
Scientific Research Applications
8-Hydroxy-1,2,3,4-tetrahydro-5H-1benzopyrano[3,4-c]pyridin-5-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 8-Hydroxy-1,2,3,4-tetrahydro-5H-1benzopyrano[3,4-c]pyridin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl group and heterocyclic structure but differ in their ring fusion and substitution patterns.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a fused pyrazole and pyridine ring system, offering different biological activities and applications.
Uniqueness: 8-Hydroxy-1,2,3,4-tetrahydro-5H-1benzopyrano[3,4-c]pyridin-5-one is unique due to its specific ring fusion and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
193217-48-0 |
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Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one |
InChI |
InChI=1S/C12H11NO3/c14-7-1-2-9-8-3-4-13-6-10(8)12(15)16-11(9)5-7/h1-2,5,13-14H,3-4,6H2 |
InChI Key |
RJVYTWLNYQWCHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C3=C(C=C(C=C3)O)OC2=O |
Origin of Product |
United States |
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